BenchChemオンラインストアへようこそ!

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

Monoamine Oxidase-B Neurodegeneration Fluorescence Assay

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946260-13-5) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, a family of compounds originally developed as broad-spectrum non-nucleoside herpesvirus polymerase inhibitors at Pharmacia. It is also catalogued under identifiers CHEMBL2430707 and ZINC12421832 in public chemogenomic databases.

Molecular Formula C17H13N3O3
Molecular Weight 307.309
CAS No. 946260-13-5
Cat. No. B2719059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
CAS946260-13-5
Molecular FormulaC17H13N3O3
Molecular Weight307.309
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23)
InChIKeyHLXRNKHNCBQZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946260-13-5): Chemical Identity, Physicochemical Properties, and Structural Class Baseline for Sourcing Decisions


N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide (CAS 946260-13-5) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, a family of compounds originally developed as broad-spectrum non-nucleoside herpesvirus polymerase inhibitors at Pharmacia [1]. It is also catalogued under identifiers CHEMBL2430707 and ZINC12421832 in public chemogenomic databases [2]. The compound possesses a molecular formula of C17H13N3O3, a molecular weight of 307.31 g/mol, and a topological polar surface area (tPSA) of 105.31 Ų, with a calculated logP of 3.06, indicating moderate lipophilicity [3]. Its 4-hydroxyquinoline core is capable of keto-enol tautomerism, existing in equilibrium with the 4-oxo-1,4-dihydroquinoline form, a structural feature critical to its molecular recognition in biological systems [4].

Why N-(4-Carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Cannot Be Interchanged with Other 4-Hydroxyquinoline-3-Carboxamides: Evidence of Potency Divergence


Generic substitution among 4-hydroxyquinoline-3-carboxamide derivatives is not scientifically justified due to extreme sensitivity of biological activity to the peripheral N-phenyl substituent. Within this chemotype, the identity of the anilide moiety is a critical determinant of both target engagement and potency. For example, while the compound (N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) demonstrates potent MAO-B inhibition with an IC50 of 5.30 nM [2], a structurally distinct analog (BDBM50401987) exhibits a >2,900-fold drop in potency against the same target, with an IC50 of 15,400 nM [3]. The target compound, N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, occupies a distinct activity profile with a reported IC50 of 2.90 nM against recombinant human MAO-B [1]. This data demonstrates that the 4-carbamoylphenyl substitution confers uniquely high target affinity relative to other substituted phenyl variants, invalidating the assumption of within-class functional equivalence. Procurement without compound-level verification of the substituent risks selecting an inactive or weak analog.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide (946260-13-5) Against Closest Analogs


MAO-B Inhibitory Potency: N-(4-Carbamoylphenyl) Derivative vs. Other 4-Oxoquinoline-3-Carboxamide MAO-B Inhibitors

In a fluorescence-based monoamine oxidase-B inhibition assay utilizing recombinant human enzyme and kynuramine substrate (20 min incubation), N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide demonstrated an IC50 of 2.90 nM [1]. This activity places it among the most potent MAO-B inhibitors in the quinoline-3-carboxamide class, demonstrating superior potency when compared to the lead compound from a 2021 medicinal chemistry campaign, N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which exhibited an IC50 of 5.30 ± 0.74 nM under comparable assay conditions [2]. The ~1.8-fold improvement in potency is attributable to the specific 4-carbamoylphenyl substitution pattern.

Monoamine Oxidase-B Neurodegeneration Fluorescence Assay

Intra-Class MAO-B Potency Divergence: Evidence Against Generic Substitution Within the 4-Hydroxyquinoline-3-Carboxamide Family

A systematic comparison of MAO-B inhibitory activity across structurally distinct 4-hydroxyquinoline-3-carboxamide analogs reveals extreme divergence. The target compound (IC50 = 2.90 nM) is approximately 5,300-fold more potent than an alternative analog (BDBM50401987, CHEMBL1492484) evaluated under analogous MAO-B inhibition assay conditions, which exhibited an IC50 of 15,400 nM [1][2]. This 5,000-fold range in activity across chemical analogs with identical core scaffolds emphasizes that the 4-carbamoylphenyl substituent is a critical pharmacophoric element.

Monoamine Oxidase-B Structure-Activity Relationship IC50

Differential Target Profile: MAO-B Inhibition vs. Class-Level Antiviral Polymerase Activity

While the 4-hydroxyquinoline-3-carboxamide class was originally characterized as broad-spectrum herpesvirus DNA polymerase inhibitors with representative compounds such as PNU-183792 exhibiting IC50 values of 0.69 µM (HCMV), 0.37 µM (VZV), and 0.58 µM (HSV-1) against viral polymerases [2], the target compound has an additional, and more potent, activity profile as a nanomolar MAO-B inhibitor (IC50 = 2.90 nM) [1]. This demonstrates a dual-natured or divergent target engagement profile compared to the prototype antiviral 4-HQCs. Furthermore, no cross-resistance was observed between 4-HQCs and ganciclovir-resistant HCMV or acyclovir-resistant HSV-1 mutants, indicating a binding mode distinct from nucleoside analogs [2].

Target Selectivity Antiviral Kinase-agnostic

Keto-Enol Tautomerism as a Determinant of Biological Activity: Implications for Assay Reproducibility

The 4-hydroxyquinoline core of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide exists in equilibrium with the 4-oxo-1,4-dihydroquinoline tautomer. A 2021 study demonstrated that prototropic tautomerism markedly influences MAO-B inhibition within this chemotype; the precise tautomeric state dictates hydrogen-bonding interactions in the enzyme active site [1]. The target compound, with its free 4-hydroxy group, may adopt tautomeric populations distinct from N-methylated 4-oxo derivatives such as the comparator compound 10 from Reis et al. (IC50 = 5.30 nM), which cannot tautomerize [1][2]. This structural nuance impacts assay conditions (pH, solvent) and can lead to inter-laboratory variability if tautomeric equilibration is not controlled.

Prototropic Tautomerism Structural Biology Assay Development

High-Value Application Scenarios for N-(4-Carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide (946260-13-5) Based on Verified Evidence


Monoamine Oxidase-B Probe and Assay Development in Neurodegeneration Research

With a validated IC50 of 2.90 nM against recombinant human MAO-B, N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide is suitable as a high-potency control inhibitor for MAO-B enzymatic assays in Parkinson's disease and other neurodegeneration research programs [1]. Its potency exceeds that of the reference 4-oxoquinoline inhibitor compound 10 (IC50 = 5.30 nM) from Reis et al. (2021) [2]. Researchers should standardize assay buffer pH to control tautomeric equilibration.

Structure-Activity Relationship (SAR) Studies on Quinoline-3-Carboxamide Scaffolds

The extreme potency divergence across N-phenyl substituents (from 2.90 nM to 15,400 nM against MAO-B) positions this compound as a critical reference point in SAR campaigns exploring the 4-hydroxyquinoline-3-carboxamide pharmacophore [1][2]. It can serve as the potent positive control when screening novel anilide-substituted analogs for MAO-B inhibition, enabling direct rank-ordering of substituent contributions to target binding.

Tautomerism-Dependent Biological Activity Studies

The 4-hydroxyquinoline core undergoes keto-enol tautomerism that markedly influences biological activity [1]. This compound provides a useful model system for studying how prototropic tautomerism impacts enzyme inhibition, particularly when compared against N-alkylated 4-oxo-locked analogs that cannot tautomerize. Such studies are valuable for medicinal chemistry campaigns where ligand tautomeric state is a design parameter.

Cross-Screening Libraries for Dual MAO-B / Antiviral Profiling

While the 4-HQC class was historically developed for herpesvirus polymerase inhibition [2], this compound's nanomolar MAO-B activity suggests it is a strong candidate for inclusion in cross-screening panels aimed at identifying dual-activity compounds or repurposing antiviral scaffolds for neurodegenerative indications. Its profile diverges from PNU-183792, which is active against viral polymerases (IC50 0.37–0.69 µM) but lacks reported MAO-B activity.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.